![molecular formula C15H20 B102214 1-[(1R,2S)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene CAS No. 18452-41-0](/img/structure/B102214.png)
1-[(1R,2S)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene
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Overview
Description
1-[(1R,2S)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene is an organic compound with a complex structure It consists of a benzene ring substituted with a 1,2-dimethyl-3-methylenecyclopentyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,2S)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene typically involves multiple steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methyl halides in the presence of a strong base.
Attachment to Benzene Ring: The cyclopentyl ring is then attached to the benzene ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, with reagents such as halogens or nitro groups, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) with iron or aluminum chloride as catalysts.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicine, this compound or its derivatives could be investigated for therapeutic applications, such as drug development for specific diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[(1R,2S)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-[(1R,2S)-1,2-dimethylcyclopentyl]-4-methyl-: Lacks the methylene group, resulting in different chemical properties.
Benzene, 1-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-3-methyl-: The position of the methyl group on the benzene ring is different, affecting its reactivity.
Uniqueness
1-[(1R,2S)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene is unique due to the presence of both the methylene group and the specific substitution pattern on the benzene ring. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
18452-41-0 |
---|---|
Molecular Formula |
C15H20 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1-[(1R,2S)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene |
InChI |
InChI=1S/C15H20/c1-11-5-7-14(8-6-11)15(4)10-9-12(2)13(15)3/h5-8,13H,2,9-10H2,1,3-4H3/t13-,15+/m0/s1 |
InChI Key |
HEVGGTGPGPKZHF-DZGCQCFKSA-N |
SMILES |
CC1C(=C)CCC1(C)C2=CC=C(C=C2)C |
Isomeric SMILES |
C[C@H]1C(=C)CC[C@@]1(C)C2=CC=C(C=C2)C |
Canonical SMILES |
CC1C(=C)CCC1(C)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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